Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate
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Overview
Description
Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate is a chemical compound with a complex structure that includes a pyrrolidinone ring and a heptanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate typically involves the reaction of a pyrrolidinone derivative with a heptanoate ester. The reaction conditions often require the use of a base catalyst and an appropriate solvent to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alcohols and amines can be used in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various ester and amide derivatives.
Scientific Research Applications
Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxymethyl and pyrrolidinone groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate can be compared with other similar compounds such as:
Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]octanoate: Similar structure but with an additional carbon in the heptanoate chain.
Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]hexanoate: Similar structure but with one less carbon in the heptanoate chain.
The uniqueness of this compound lies in its specific chain length and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
346672-97-7 |
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Molecular Formula |
C14H25NO4 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate |
InChI |
InChI=1S/C14H25NO4/c1-2-19-14(18)7-5-3-4-6-10-15-12(11-16)8-9-13(15)17/h12,16H,2-11H2,1H3/t12-/m1/s1 |
InChI Key |
YDARFNBVDDWMBQ-GFCCVEGCSA-N |
Isomeric SMILES |
CCOC(=O)CCCCCCN1[C@H](CCC1=O)CO |
Canonical SMILES |
CCOC(=O)CCCCCCN1C(CCC1=O)CO |
Origin of Product |
United States |
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